2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one
Brand Name: Vulcanchem
CAS No.: 1453800-38-8
VCID: VC11597963
InChI:
SMILES:
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.1

2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one

CAS No.: 1453800-38-8

Cat. No.: VC11597963

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.1

* For research use only. Not for human or veterinary use.

2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one - 1453800-38-8

Specification

CAS No. 1453800-38-8
Molecular Formula C8H9BrN2O
Molecular Weight 229.1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.1 g/mol. Its IUPAC name, 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one, reflects a bicyclic system comprising a seven-membered azepinone ring fused to a pyrrole moiety. The bromine atom at the 2-position introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1453800-38-8
Molecular FormulaC₈H₉BrN₂O
Molecular Weight229.1 g/mol
PurityNot publicly disclosed
SolubilityData unavailable

The absence of published solubility or stability data underscores the compound’s status as a research-grade material, primarily utilized in synthetic and mechanistic studies.

Synthetic Methodologies

Bromination Strategies

StepReagents/ConditionsOutcomeSource
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°CAryl-substituted intermediate
BrominationBr₂ in CHCl₃, 0–25°C, 10–60 minBrominated core
TosylationTsCl, NaOH, DCM, 0–25°C, 1–12 hN-Tosyl protected derivative

Research Findings and Biological Relevance

Computational and SAR Studies

Molecular docking studies of brominated pyrroloazepinones predict high affinity for hydrophobic kinase domains due to the bromine atom’s van der Waals interactions . Substituent positioning (e.g., 2-bromo vs. 3-bromo) significantly alters binding energetics, as demonstrated in comparative analyses of methylated derivatives .

Applications in Medicinal Chemistry

Lead Optimization

The compound’s scaffold is amenable to modular functionalization, enabling:

  • Ring Expansion: Incorporation of additional heteroatoms (e.g., sulfur) to modulate electronic properties.

  • Side Chain Introduction: Attachment of solubilizing groups (e.g., polyethylene glycol) to improve pharmacokinetics.

Fragment-Based Drug Discovery

Fragment libraries increasingly include brominated heterocycles due to their versatility in click chemistry and photoaffinity labeling. The bromine atom serves as a handle for Sonogashira or Buchwald-Hartwig couplings, facilitating rapid diversification .

Challenges and Future Directions

Synthetic Accessibility

Current routes rely on multi-step protocols with moderate yields (e.g., 68% in tosylation steps) . Future work should explore flow chemistry or enzymatic bromination to enhance efficiency.

Biological Screening

Priority areas include:

  • Kinase Profiling: Testing against CDK, JAK, and EGFR kinase families.

  • Cytotoxicity Assays: Evaluating selectivity indices in cancer cell lines.

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